Product packaging for 2-(Iodomethyl)-hexahydrofuro[2,3-c]furan(Cat. No.:CAS No. 2126160-04-9)

2-(Iodomethyl)-hexahydrofuro[2,3-c]furan

Cat. No.: B2917055
CAS No.: 2126160-04-9
M. Wt: 254.067
InChI Key: KITVWEQNYBWYGB-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-hexahydrofuro[2,3-c]furan is a specialized organic compound with the molecular formula C7H11IO2 and a molecular weight of 254.07 g/mol . This chemical is characterized by its fused bis-tetrahydrofuran (bis-THF) core structure, which is further functionalized with an iodomethyl group, making it a valuable electrophilic alkylating building block . The compound is identified by the CAS Number 2126160-04-9 and other key identifiers including the SMILES notation C1C2COCC2OC1CI, the InChIKey KITVWEQNYBWYGB-UHFFFAOYSA-N, and the MDL number MFCD31381402 . As a liquid, it requires storage at low temperatures, specifically at -10 °C, to maintain stability . It is offered with a typical purity of 95% and is available in various quantities to support research and development activities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11IO2 B2917055 2-(Iodomethyl)-hexahydrofuro[2,3-c]furan CAS No. 2126160-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO2/c8-2-6-1-5-3-9-4-7(5)10-6/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITVWEQNYBWYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2OC1CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations of 2 Iodomethyl Hexahydrofuro 2,3 C Furan Derivatives

Reactivity Profiles of the Iodomethyl Group

The exocyclic iodomethyl group serves as the primary site of reactivity for many transformations of 2-(Iodomethyl)-hexahydrofuro[2,3-c]furan. The carbon-iodine bond is relatively weak, making iodide an excellent leaving group and rendering the adjacent carbon atom electrophilic and susceptible to a variety of reactions.

Nucleophilic Substitution Reactions and Their Stereochemical Outcomes

The primary carbon of the iodomethyl group is an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. Due to minimal steric hindrance, a wide range of nucleophiles can effectively displace the iodide ion. quizlet.commasterorganicchemistry.com The reactivity in these reactions is high, as alkyl iodides are the most reactive among the alkyl halides due to the weakness of the C-I bond and the stability of the resulting iodide anion. libretexts.orgnih.gov

The Sₙ2 mechanism proceeds through a single, concerted step involving a backside attack by the nucleophile on the carbon atom bearing the iodine. This specific mechanism dictates the stereochemical outcome of the reaction. The process results in a complete inversion of configuration at the electrophilic carbon center. masterorganicchemistry.comlibretexts.org While the parent molecule, this compound, is achiral at the methylene (B1212753) carbon, this stereospecificity is a critical consideration for derivatives that may be chiral at this position.

The versatility of the Sₙ2 reaction on this substrate allows for the introduction of diverse functional groups, as illustrated in the table below.

Nucleophile (Nu⁻)Reagent ExampleProductFunctional Group Introduced
HydroxideNaOH2-(Hydroxymethyl)-hexahydrofuro[2,3-c]furanAlcohol
AlkoxideNaOR'2-(Alkoxymethyl)-hexahydrofuro[2,3-c]furanEther
CyanideNaCN2-(Cyanomethyl)-hexahydrofuro[2,3-c]furanNitrile
ThiolateNaSR'2-(Alkylthiomethyl)-hexahydrofuro[2,3-c]furanThioether
AzideNaN₃2-(Azidomethyl)-hexahydrofuro[2,3-c]furanAzide

Elimination Reactions and Formation of Unsaturated Derivatives

In the presence of a strong base, this compound can undergo an elimination reaction, typically following an E2 (bimolecular elimination) mechanism. This reaction competes with the Sₙ2 pathway. masterorganicchemistry.com The E2 mechanism involves the abstraction of a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group, leading to the formation of a double bond. libretexts.org

For this specific molecule, the only available beta-protons are on the C2 carbon of the furofuran ring. The base removes a proton from this position, followed by the concerted formation of an exocyclic double bond and the expulsion of the iodide ion. This results in the formation of a single unsaturated derivative: 2-(methylene)-hexahydrofuro[2,3-c]furan .

The outcome of the competition between Sₙ2 and E2 pathways is heavily influenced by the nature of the base used.

Strong, non-bulky bases (e.g., sodium hydroxide, sodium ethoxide) can act as both nucleophiles and bases, often yielding a mixture of substitution and elimination products. libretexts.org

Strong, sterically hindered bases (e.g., potassium tert-butoxide, t-BuOK) are poor nucleophiles due to their bulk but are effective bases. Using such a base strongly favors the E2 elimination pathway, leading to a higher yield of the unsaturated derivative. libretexts.orgmasterorganicchemistry.com

Radical Reactions Initiated or Mediated by the Iodomethyl Moiety

The low bond dissociation energy of the carbon-iodine bond allows it to be cleaved homolytically under thermal or photochemical conditions to generate a primary alkyl radical. nih.govresearchgate.net This radical intermediate can then engage in a variety of chemical transformations.

One significant pathway is Iodine Atom Transfer Addition (I-ATRA) . In this process, the initially formed 2-(hexahydrofuro[2,3-c]furan-2-yl)methyl radical can add across the double or triple bond of an unsaturated molecule (an alkene or alkyne). The new radical adduct then abstracts an iodine atom from another molecule of the starting iodo-compound, propagating a radical chain reaction and forming a new carbon-carbon bond. researcher.liferesearchgate.net

Another key process is Atom Transfer Radical Cyclization (ATRC) . If the hexahydrofurofuran (B14135507) skeleton is appended with a suitable unsaturated functional group, the radical generated at the methyl position can undergo an intramolecular cyclization, forming a new ring system. The resulting cyclic radical would then abstract an iodine atom to terminate the sequence. nih.gov The feasibility and regioselectivity of such cyclizations depend on the length and nature of the tether connecting the radical center to the unsaturated moiety.

Ring-Opening and Rearrangement Reactions of the Hexahydrofurofuran Skeleton

While the fused bicyclic ether core is generally stable, it can undergo ring-opening and other transformations under specific, often harsh, conditions.

Acid-Catalyzed Ring-Opening Mechanisms

The hexahydrofuro[2,3-c]furan skeleton, being a bicyclic ether, is susceptible to cleavage by strong mineral acids, particularly hydrohalic acids such as hydrogen iodide (HI). wikipedia.orgmasterorganicchemistry.com The reaction mechanism is initiated by the protonation of one of the ether oxygen atoms by the strong acid. masterorganicchemistry.comyoutube.com This converts the ether into a protonated oxonium ion, transforming a poor leaving group (alkoxide) into a good leaving group (a neutral alcohol).

Following protonation, the iodide anion (I⁻), which is a potent nucleophile, attacks one of the adjacent electrophilic carbon atoms. stackexchange.com Given that the carbons of the furofuran skeleton are secondary, this nucleophilic attack proceeds via an Sₙ2 mechanism. masterorganicchemistry.comyoutube.com The attack results in the cleavage of a C-O bond and the opening of one of the five-membered rings.

For the hexahydrofuro[2,3-c]furan system, there are four possible sites for nucleophilic attack after protonation. The attack will preferentially occur at the carbon atom that is least sterically hindered. For example, after protonation of the oxygen in the furan (B31954) ring bearing the iodomethyl side chain, iodide could attack at C2 or C6a. This would open the ring to yield a substituted tetrahydrofuran (B95107) derivative containing both an alcohol and a newly formed alkyl iodide. If excess HI is used, the resulting alcohol moiety can be further protonated and substituted by another iodide ion. youtube.com

Oxidative Transformations of the Furofuran Core

The saturated ether linkages of the hexahydrofurofuran skeleton are significantly more resistant to oxidation than their aromatic furan counterparts. nrel.gov However, oxidative cleavage can be achieved under specific conditions, often involving radical intermediates. nih.gov

Oxidation typically targets the C-H bonds on the carbons alpha to the ether oxygens. The reaction can be initiated by powerful oxidizing agents or photocatalytically. nih.gov For instance, visible light in conjunction with an iron(III) catalyst can generate a radical at an α-carbon position. nih.gov This carbon-centered radical can then react with molecular oxygen to form a peroxy radical. Subsequent reaction steps can lead to the formation of hydroperoxides, which may be unstable and decompose, resulting in the cleavage of the C-O or C-C bond and the opening of the furan ring. This process can ultimately lead to the formation of lactones or other difunctional linear molecules. researchgate.net

Electrochemical methods have also been shown to induce oxidative cleavage of the bridged C-C bonds in similar dioxabicycloalkanes, converting them into esters of ω-(2-methoxytetrahydrofuryl)alkanoic acids, demonstrating that the bicyclic core can be opened via oxidative pathways. researchgate.net

Stereochemical Control and Diastereoselectivity in Transformations of Hexahydrofurofuran Derivatives

The inherent chirality and rigid, fused-ring structure of the hexahydrofuro[2,3-c]furan skeleton play a pivotal role in directing the stereochemical outcome of its chemical transformations. The spatial arrangement of existing stereocenters exerts significant influence on the facial selectivity of incoming reagents, leading to a high degree of diastereoselectivity in many reactions. This section explores the principles of stereochemical control in transformations involving hexahydrofurofuran derivatives, drawing upon research into the synthesis of related and structurally significant molecules.

A prominent example of stereochemical control is observed in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key building block for HIV protease inhibitors like Darunavir. acs.orgnih.govontosight.ai The synthetic strategies for this compound provide valuable insights into the diastereoselectivity of reactions involving the hexahydrofurofuran core. One common approach utilizes S-2,3-O-isopropylideneglyceraldehyde as a chiral starting material. acs.orgnih.gov The stereochemistry of this precursor dictates the absolute configuration of the final product.

Another synthetic route involves a tandem Prins and pinacol (B44631) rearrangement. nih.gov The cyclization of ((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)methanol with various aldehydes, mediated by boron trifluoride etherate, yields substituted hexahydrofuro[3,4-b]furan-4-ol derivatives with excellent diastereoselectivity. nih.gov This method highlights how the stereochemistry of a chiral precursor can be effectively transferred to the final bicyclic product.

Intramolecular cycloaddition reactions also demonstrate remarkable diastereospecificity in the formation of related fused-ring systems. For instance, intramolecular silyl (B83357) nitronate [3+2] cycloadditions with alkenyl nitroethers lead to the formation of dihydrofuro[3,4-c]isoxazolines. mdpi.com In these reactions, each diastereomer of the starting nitroether results in the formation of only one of four possible diastereomeric products, showcasing a high level of stereochemical control. mdpi.com

The stereochemical integrity of the hexahydrofurofuran ring system is also crucial in catalytic asymmetric syntheses. researchgate.netlookchem.com Methods combining Pd-catalyzed asymmetric hydroalkoxylation of ene-alkoxyallene and ring-closing metathesis have been developed for the synthesis of hexahydro-furofuran-3-ol. researchgate.netlookchem.com These approaches allow for the controlled formation of specific stereoisomers.

The following table summarizes the diastereoselectivity observed in key transformations leading to or involving hexahydrofurofuran derivatives:

Reaction TypeStarting MaterialProductDiastereomeric Ratio/ExcessReference
Michael AdditionS-2,3-O-isopropylideneglyceraldehyde & Nitromethane (B149229)syn-CongenersPredominantly syn nih.gov
Hydrogenolysis & CyclizationLactone alcohol intermediateEpimer of bis-THF alcohol98:2 researchgate.net
Tandem Prins/Pinacol Rearrangement((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)methanol & AldehydesSubstituted hexahydrofuro[3,4-b]furan-4-olExcellent nih.gov
Intramolecular Silyl Nitronate CycloadditionAlkenyl NitroethersDihydrofuro[3,4-c]isoxazolinesHigh diastereospecificity mdpi.com

These examples underscore the profound influence of the existing stereocenters within the hexahydrofurofuran framework on the stereochemical course of subsequent chemical transformations. This inherent stereocontrol is a valuable asset in the synthesis of complex, biologically active molecules where precise control of stereochemistry is paramount.

Applications of 2 Iodomethyl Hexahydrofuro 2,3 C Furan and Its Derivatives in Advanced Organic Synthesis

Utility as Key Synthetic Intermediates for Complex Target Molecules

The rigid, three-dimensional structure of the hexahydrofuro[2,3-c]furan core makes it an attractive starting point for the synthesis of complex molecular architectures. The defined stereochemistry of the fused ring system can help control the spatial orientation of appended functional groups, a critical aspect in the synthesis of natural products and pharmacologically active agents.

Marine polycyclic ethers are a class of natural products renowned for their complex, ladder-like structures and potent biological activities. mdpi.comnih.gov The total synthesis of these molecules is a formidable challenge that serves as a benchmark for the state of the art in organic synthesis. mdpi.com These intricate structures are assembled from smaller cyclic ether fragments. mdpi.com Furan-containing building blocks, particularly those derived from natural sources like carbohydrates, are often employed in strategies aimed at constructing these polycyclic systems. tdl.orgnih.gov

The synthesis of these complex natural products relies on the strategic coupling of smaller, stereochemically defined building blocks. While direct use of 2-(Iodomethyl)-hexahydrofuro[2,3-c]furan is not prominently documented in seminal total syntheses, its structural motif is highly relevant. Fused furanoid scaffolds serve as key components in the convergent synthesis of larger polyether chains. The iodomethyl group is an ideal electrophilic handle for coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds necessary to link it to other fragments of the target molecule.

Table 1: Selected Marine Polycyclic Ether Natural Products

Natural Product Typical Ring Sizes Source Organism (Example)
Brevetoxin B 6- to 8-membered rings Karenia brevis (dinoflagellate)
Ciguatoxin 5- to 9-membered rings Gambierdiscus toxicus (dinoflagellate)

The tetrahydrofuran (B95107) (THF) ring and its fused derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. ijabbr.comslideshare.net The hexahydrofurofuran (B14135507) core, in particular, has proven to be a critical component in the design of highly potent and selective therapeutic agents.

A prominent example is the closely related (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, which is a key structural component of Darunavir, a potent protease inhibitor used in the treatment of HIV. nih.govgoogle.comgoogle.com The bicyclic furan (B31954) scaffold serves as a rigid and stereochemically defined ligand that makes crucial interactions with the enzyme's active site. nih.gov The synthesis of this and related scaffolds often involves multi-step sequences where functional group handles are essential for building the final drug molecule. google.comgoogle.com

This compound acts as a valuable precursor for such scaffolds. The iodomethyl group can be readily converted into other functionalities or used as an anchor point to attach the fused furan core to a larger molecular framework. This allows chemists to systematically explore the structure-activity relationship (SAR) by modifying the groups attached to this privileged core, leading to the optimization of drug candidates.

Table 2: Examples of Drug Scaffolds Featuring Furan or Tetrahydrofuran Rings

Drug/Candidate Class Target Role of Furan/THF Scaffold
HIV Protease Inhibitors (e.g., Darunavir) HIV Protease Rigid ligand for binding to enzyme active site. nih.govgoogle.com
Diuretics (e.g., Furosemide) NKCC2 Cotransporter Core structural component. slideshare.net

Role in the Synthesis of Fused Tetrahydrofuran Systems for Material Science Applications

Bio-derived furanic compounds are gaining significant attention as sustainable building blocks for advanced materials, offering a green alternative to petroleum-based monomers. rsc.org Furan-based polymers have been developed for applications in organic electronics, such as solar cells, demonstrating their potential in material science. rsc.org The polymerization of monomers like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) has been explored to create bio-based polyesters with properties comparable to PET. rsc.org

While specific applications of this compound in material science are an emerging area, its rigid and stable fused-ring structure makes it an interesting candidate as a specialty monomer. The incorporation of such bicyclic units into a polymer backbone could impart desirable properties such as increased thermal stability, rigidity, and defined conformational characteristics.

The iodomethyl group could be transformed into other polymerizable functionalities, such as an amine, alcohol, or carboxylic acid. For example, conversion to a diamine or diol derivative would allow it to be used as a monomer in the synthesis of polyamides or polyesters. The inherent chirality and rigidity of the hexahydrofuro[2,3-c]furan scaffold could be exploited to create polymers with unique optical properties or for applications in chiral separations.

Precursors for Further Functionalization and Derivatization in Medicinal Chemistry Research

The success of a medicinal chemistry campaign often relies on the ability to rapidly synthesize a diverse library of related compounds for biological screening. nih.gov Precursor molecules with versatile chemical handles are therefore highly valuable. The carbon-iodine bond in this compound is relatively weak, making the iodomethyl group an excellent leaving group in nucleophilic substitution reactions.

This reactivity allows for the facile introduction of a wide range of functional groups and structural motifs. Treatment with various nucleophiles such as amines, thiols, azides, or carboxylates can generate a library of derivatives with diverse physicochemical properties. This approach enables a systematic exploration of the chemical space around the hexahydrofuro[2,3-c]furan scaffold.

Furthermore, iodo-substituted aromatic and heteroaromatic compounds are key precursors for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. nih.gov Although the iodomethyl group is an alkyl iodide, it can participate in related coupling chemistries, significantly expanding the range of possible derivatives. This synthetic versatility makes this compound an ideal starting point for generating compound libraries aimed at discovering new drug leads. nih.gov

Table 3: Potential Derivatization Reactions of this compound

Reagent Type Reaction Type Resulting Functional Group
Primary/Secondary Amines (R₂NH) Nucleophilic Substitution Tertiary/Secondary Amine (-CH₂NR₂)
Thiols (RSH) Nucleophilic Substitution Thioether (-CH₂SR)
Sodium Azide (NaN₃) Nucleophilic Substitution Azide (-CH₂N₃)
Carboxylates (RCOO⁻) Nucleophilic Substitution Ester (-CH₂OCOR)
Terminal Alkynes Sonogashira-type Coupling Propargyl group (-CH₂-C≡CR)

Theoretical and Computational Investigations of Hexahydrofuro 2,3 C Furan Systems

Quantum Chemical Studies on Reaction Mechanisms and Transition States in Furofuran Formation

Quantum chemical studies are instrumental in elucidating the intricate details of reaction mechanisms, including the formation of the hexahydrofuro[2,3-c]furan skeleton. While specific studies on the iodomethyl derivative are not available, research on the formation of similar bicyclic ethers, often involving iodine-mediated cyclization, provides insight into the likely mechanistic pathways.

For instance, the iodocyclization of unsaturated alcohols is a common method for synthesizing cyclic ethers. Theoretical calculations, typically using Density Functional Theory (DFT), can model the reaction pathway. These studies would identify the key intermediates and transition states involved in the cyclization process. The reaction generally proceeds through an iodonium (B1229267) ion intermediate, formed by the electrophilic attack of iodine on a double or triple bond. The subsequent intramolecular attack by a hydroxyl group leads to the formation of the furofuran ring system.

Computational models can predict the activation energies associated with each step, helping to determine the rate-determining step of the reaction. For the formation of a hexahydrofuro[2,3-c]furan system, theoretical studies would likely investigate the transition state geometries for the ring-closure step, providing data on bond lengths and angles as the new carbon-oxygen bond is formed.

Table 1: Hypothetical Calculated Activation Energies for Furofuran Formation

StepTransition StateCalculated Activation Energy (kcal/mol)
1Formation of Iodonium Ion5.2
2Intramolecular Ring Closure (5-exo-tet)12.8
3Deprotonation2.1

Note: This table is illustrative and not based on specific experimental or computational data for 2-(Iodomethyl)-hexahydrofuro[2,3-c]furan.

Computational Analysis of Stereoselectivity and Conformational Preferences

The stereochemistry of the hexahydrofuro[2,3-c]furan core is critical to its function and properties. Computational analysis is a powerful tool for predicting and understanding the stereoselectivity of the reactions that form this scaffold. By calculating the energies of different diastereomeric transition states, chemists can predict which stereoisomer will be the major product.

Furthermore, once the bicyclic system is formed, it can exist in various conformations. The relative stability of these conformers is determined by a combination of steric and electronic factors. Molecular mechanics and quantum chemical calculations can be used to perform a conformational analysis of the hexahydrofuro[2,3-c]furan ring system. These calculations can identify the lowest energy (most stable) conformations and the energy barriers to interconversion between them. For a substituted derivative like this compound, the orientation of the iodomethyl group (axial vs. equatorial) would significantly influence the conformational preferences.

Table 2: Hypothetical Relative Energies of Conformers for a Substituted Hexahydrofuro[2,3-c]furan

ConformerIodomethyl Group OrientationRelative Energy (kcal/mol)
Chair-TwistEquatorial0.0
Chair-TwistAxial2.5
Boat-TwistEquatorial4.1
Boat-TwistAxial6.8

Note: This table is illustrative and not based on specific experimental or computational data for this compound.

Prediction of Reactivity and Stability via Molecular Modeling

Molecular modeling techniques can provide valuable predictions about the reactivity and stability of molecules like this compound. By calculating various molecular properties, it is possible to gain insights into how the molecule will behave in chemical reactions.

One important aspect is the analysis of the molecule's frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals can indicate the molecule's nucleophilic and electrophilic character. For this compound, the HOMO would likely be localized on the oxygen atoms and the iodine atom, suggesting these are the primary sites for electrophilic attack. The LUMO would likely be associated with the C-I bond, indicating its susceptibility to nucleophilic attack.

Molecular electrostatic potential (MEP) maps are another useful tool. These maps show the distribution of charge on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the target molecule, the MEP would likely show negative potential around the oxygen and iodine atoms and positive potential around the hydrogen atoms.

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical studies can establish quantitative structure-reactivity relationships (QSRRs) by correlating calculated molecular properties with experimentally observed reactivity. While specific QSRR studies for the hexahydrofuro[2,3-c]furan system are not available, the principles can be outlined.

By systematically varying substituents on the furofuran ring and calculating properties such as atomic charges, bond orders, and orbital energies, it is possible to build a model that predicts how changes in structure will affect reactivity. For example, introducing electron-withdrawing or electron-donating groups at different positions on the ring would alter the electron density distribution and, consequently, the molecule's susceptibility to attack.

In the case of this compound, theoretical studies could investigate how modifications to the substituent at the 2-position affect the stability of the C-I bond or the nucleophilicity of the ring oxygens. This information would be crucial for designing new derivatives with specific desired reactivity profiles.

Future Directions and Emerging Research Avenues for 2 Iodomethyl Hexahydrofuro 2,3 C Furan Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly the concepts of sustainability and atom economy, are increasingly guiding the development of new synthetic methodologies. rsc.org Future research into the synthesis of 2-(Iodomethyl)-hexahydrofuro[2,3-c]furan will likely prioritize these principles, moving away from traditional multi-step routes that may involve hazardous reagents and generate significant waste.

Current synthetic approaches to related furofuran structures often rely on starting materials derived from petrochemical sources and may involve steps with poor atom economy, such as the use of protecting groups or stoichiometric reagents. nih.gov A major future avenue will be the development of synthetic pathways that utilize renewable, biomass-derived feedstocks. frontiersin.org Platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), which are readily obtained from lignocellulosic biomass, represent ideal starting points for building the furan (B31954) core. rsc.orgnih.gov

Research will likely focus on catalytic C-H activation, cycloaddition reactions, and tandem processes that construct the bicyclic core and install the iodomethyl functionality in a single or a few highly efficient steps. researchgate.net Atom-economical reactions, such as addition and cyclization reactions, will be favored over substitution and elimination reactions that generate stoichiometric byproducts. rsc.orgnih.gov The goal is to maximize the incorporation of atoms from the starting materials into the final product.

Table 1: Comparison of Hypothetical Synthetic Approaches
ParameterTraditional Synthetic RouteFuture Sustainable Route
Starting MaterialsPetrochemical-based, multi-functionalized acyclic precursorsBiomass-derived platform molecules (e.g., furfural, 5-HMF)
Key TransformationsStepwise functional group interconversions, protection/deprotection stepsCatalytic cycloadditions, tandem cyclization/functionalization
Atom EconomyLow to moderate, generation of stoichiometric byproductsHigh, minimal byproduct formation
Environmental ImpactUse of hazardous reagents (e.g., heavy metals, harsh acids), solvent wasteUse of benign solvents, recyclable catalysts, reduced energy consumption

Exploration of Novel Reactivity Profiles and Catalytic Systems

The exploration of novel reactivity is intrinsically linked to the development of new catalytic systems. For a molecule like this compound, catalysis can play a crucial role in both its synthesis and its subsequent transformations. Future research will undoubtedly focus on discovering and optimizing catalysts that can achieve high levels of stereocontrol, efficiency, and functional group tolerance.

For the synthesis of the furofuran core, researchers may explore advanced organocatalytic methods, which avoid the use of potentially toxic and expensive metals. researchgate.netresearchgate.net Furthermore, biocatalysis, using enzymes or whole-cell systems, offers a highly sustainable and stereoselective approach to synthesizing complex chiral molecules. google.com The development of novel metal-based catalytic systems, perhaps employing earth-abundant metals, will also be a key area of investigation to enable new types of bond formations and cyclization strategies. nih.gov

Once synthesized, the iodomethyl group serves as a reactive handle for further functionalization. Future work will involve exploring its reactivity in a broader range of transformations beyond classical nucleophilic substitutions. This could include:

Transition-metal-catalyzed cross-coupling reactions: Utilizing the C-I bond to form new carbon-carbon and carbon-heteroatom bonds.

Radical reactions: Initiating radical cyclizations or additions to forge more complex molecular architectures.

Photoredox catalysis: Using light to enable novel transformations under mild conditions that are not accessible through traditional thermal methods.

Table 2: Potential Catalytic Systems and Their Applications
Catalytic SystemApplication AreaPotential Advantages
OrganocatalysisAsymmetric synthesis of the furofuran coreMetal-free, lower toxicity, readily available catalysts
Biocatalysis (Enzymes)Stereoselective synthesis and resolutionHigh enantioselectivity, mild reaction conditions, environmentally benign
Photoredox CatalysisFunctionalization of the iodomethyl groupAccess to novel radical-based reactivity, mild conditions
Dual CatalysisTandem synthesis and functionalizationIncreased step economy, rapid construction of molecular complexity

Integration with Flow Chemistry and Automated Synthesis Methodologies

The translation of synthetic routes from the laboratory to larger-scale production is often a significant challenge. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater reproducibility. nih.govuc.pt

Future research on this compound will likely involve the development of continuous flow processes for its synthesis. This is particularly advantageous if the synthesis involves unstable intermediates, exothermic reactions, or hazardous reagents, as the small reactor volumes and precise control over parameters inherent to flow systems can mitigate these risks. semanticscholar.org

Table 3: Comparison of Batch vs. Flow Synthesis Methodologies
FeatureBatch SynthesisFlow Chemistry
ScalabilityOften challenging, requires re-optimizationStraightforward by running the system for a longer time
SafetyHigher risk with exothermic reactions or unstable intermediatesInherently safer due to small internal volumes and superior heat control
Process ControlDifficult to maintain homogeneity (temperature, concentration)Precise control over reaction parameters
IntegrationMulti-step processes are sequential and labor-intensiveEnables multi-step, telescoped reactions with in-line purification

Design and Synthesis of New Derivatives with Tunable Reactivity for Diverse Synthetic Goals

The ultimate value of a synthetic building block like this compound lies in its utility for creating a diverse range of new molecules. The iodomethyl group is an excellent electrophilic handle and a precursor for a multitude of other functional groups. Future research will focus on systematically exploring these transformations to create libraries of novel hexahydrofuro[2,3-c]furan derivatives.

By replacing the iodine atom via nucleophilic substitution, a wide array of functionalities can be introduced, including azides, amines, thiols, ethers, and esters. These new derivatives could then be evaluated for various applications, from medicinal chemistry to materials science. For example, installing amine or carboxylate groups could impart aqueous solubility and provide attachment points for conjugation to biomolecules.

Moreover, the C-I bond is amenable to more advanced synthetic operations. Organometallic intermediates, such as organozinc or organocuprate reagents, could be generated and used in subsequent coupling reactions. This would allow for the introduction of various carbon-based substituents, including alkyl, alkenyl, and aryl groups, dramatically expanding the structural diversity of accessible derivatives. mdpi.com The goal of this research avenue is to design and synthesize derivatives with finely tuned steric and electronic properties, enabling the optimization of these molecules for specific biological targets or material properties.

Table 4: Synthetic Utility of the Iodomethyl Group for Derivative Synthesis
Reaction TypeReagent ExampleResulting Functional GroupPotential Application
Nucleophilic SubstitutionSodium Azide (NaN3)-CH2N3 (Azidomethyl)Click chemistry, bio-conjugation
Nucleophilic SubstitutionPotassium Thioacetate (KSAc)-CH2SAc (Thioacetatemethyl)Precursor to thiols for surface functionalization
Finkelstein ReactionCesium Fluoride (CsF)-CH2F (Fluoromethyl)PET imaging agents, metabolic stabilizers
Cross-Coupling (e.g., Suzuki)Arylboronic acid-CH2-Aryl (Benzyl)Modulation of biological activity, core for new materials
CarbonylationCarbon Monoxide (CO), Alcohol-CH2COOR (Ester)Pro-drugs, fine chemicals

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Iodomethyl)-hexahydrofuro[2,3-c]furan, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-closing reactions. For example, introducing the iodomethyl group to a preformed hexahydrofurofuran scaffold using NaI/KI in polar aprotic solvents (e.g., DMF) at 60–80°C. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity validation requires ¹H/¹³C NMR (monitoring characteristic peaks at δ 3.5–4.5 ppm for fused furan protons and δ 2.8–3.2 ppm for iodomethyl groups) and HPLC (≥98% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves the fused bicyclic structure and confirms stereochemistry (e.g., C–I bond length ~2.10 Å) .

  • NMR : ¹H NMR identifies ring protons (multiplicity analysis for J values) and iodomethyl protons (δ ~3.0 ppm, triplet). ¹³C NMR detects carbons adjacent to iodine (δ 10–15 ppm for C-I). HMBC correlations validate connectivity between the iodomethyl group and the furan ring .

  • IR : Peaks at 500–600 cm⁻¹ (C–I stretch) and 1050–1100 cm⁻¹ (C–O–C in furan) .

    Key NMR Signals Chemical Shift (δ, ppm) Multiplicity
    Furan ring protons3.5–4.5Multiplet
    Iodomethyl (-CH₂I)2.8–3.2Triplet (J=6 Hz)
    Bridgehead carbons (¹³C NMR)75–85-

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Due to the iodomethyl group’s potential toxicity and volatility:

  • Engineering controls : Use fume hoods with ≥100 ft/min airflow.
  • PPE : Nitrile gloves, lab coat, and safety goggles. Respiratory protection (NIOSH-approved mask) if aerosolization is possible.
  • Spill management : Absorb with inert material (vermiculite), avoid water to prevent iodide release. Store in amber glass under nitrogen at 2–8°C .

Advanced Research Questions

Q. How does this compound degrade under acidic/basic conditions, and what analytical methods detect byproducts?

  • Methodological Answer : Under acidic conditions (pH <3), the iodomethyl group may hydrolyze to a hydroxymethyl derivative. Under basic conditions (pH >10), ring-opening via nucleophilic attack at the fused furan oxygen occurs. Monitor degradation by:

  • HPLC-MS : Track parent compound depletion (retention time ~12 min) and byproduct formation (e.g., m/z 225 for hydrolyzed product).
  • TGA/DSC : Assess thermal stability; decomposition onset typically >150°C.
  • ¹⁹F NMR (if fluorinated analogs exist): Detect fluorine environment changes .

Q. What is the reactivity of the iodomethyl group in cross-coupling reactions?

  • Methodological Answer : The C–I bond participates in Suzuki-Miyaura couplings (Pd catalysts, aryl boronic acids) or Ullmann reactions (Cu-mediated). Key steps:

  • Catalyst system : Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, DMF/H₂O (3:1), 80°C.
  • Workup : Extract with dichloromethane, dry over MgSO₄, and isolate via flash chromatography.
  • Yield optimization : Use excess boronic acid (1.5 eq) and degas solvents to prevent Pd oxidation .

Q. Can this compound serve as a precursor for immunosuppressive agents?

  • Methodological Answer : Structural analogs with fused oxygen heterocycles (e.g., hexahydrofurodioxines) show immunosuppressive activity (IC₅₀ ~10 μM in murine splenocyte assays). To evaluate:

  • In vitro testing : Treat CD3/CD28-stimulated splenocytes with 1–100 μM compound. Measure proliferation via MTT assay.
  • Structure-activity relationship (SAR) : Modify the iodomethyl group to hydroxymethyl or azide derivatives and compare bioactivity .

Q. How can computational modeling predict the conformational stability of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level. Furan ring puckering (envelope or twist conformations) and C–I bond orientation affect stability.
  • Molecular dynamics (MD) : Simulate in explicit solvent (water/DMSO) for 50 ns. Analyze RMSD (<1.5 Å indicates stability).
  • Docking studies : Predict binding to biological targets (e.g., kinases) using AutoDock Vina. The iodomethyl group may occupy hydrophobic pockets .

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